N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a nitrobenzene ring, which is further connected to a dihydroindenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide typically involves the following steps:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.
Sulfonation: Nitrobenzene is then sulfonated to introduce the sulfonamide group.
Indene Derivative Formation: The final step involves the coupling of the sulfonated nitrobenzene with a dihydroindene derivative under specific reaction conditions, often involving a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
- N-(2,3-dihydro-1H-inden-5-yl)acetamide
- N-(2,3-dihydro-1H-inden-5-yl)carbamoylbenzoic acid
Comparison: N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-17(19)14-6-8-15(9-7-14)22(20,21)16-13-5-4-11-2-1-3-12(11)10-13/h4-10,16H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYZGIPVKZIKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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